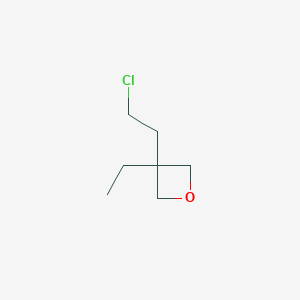
3-(2-Chloroethyl)-3-ethyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-3-ethyloxetane: is an organic compound characterized by an oxetane ring substituted with a 2-chloroethyl group and an ethyl group. Oxetanes are four-membered cyclic ethers, and their unique ring strain makes them interesting subjects in organic chemistry. The presence of the 2-chloroethyl group adds to the compound’s reactivity, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-3-ethyloxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyloxetan-3-ol with thionyl chloride (SOCl₂) to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-(2-Chloroethyl)-3-ethyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, yielding 3-ethyloxetane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Nucleophilic Substitution: Products include azidoethyl oxetane, thioethyl oxetane, and alkoxyethyl oxetane.
Oxidation: Products include oxetane carboxylic acids and ketones.
Reduction: The major product is 3-ethyloxetane.
科学的研究の応用
Chemistry: 3-(2-Chloroethyl)-3-ethyloxetane is used as a building block in organic synthesis
Biology: In biological research, oxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique ring structure of oxetanes can interact with biological targets in ways that other cyclic ethers cannot.
Medicine: Oxetane-containing compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections due to their ability to interfere with biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of cross-linked polymer networks, enhancing the mechanical properties of materials.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-3-ethyloxetane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be harnessed to modify biological molecules or create new chemical entities.
Molecular Targets and Pathways: In biological systems, oxetane derivatives can target enzymes and proteins, inhibiting their activity. The exact molecular targets depend on the specific structure of the oxetane derivative and the biological context in which it is used.
類似化合物との比較
3-(2-Chloroethyl)oxetane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethyloxetane: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethyl ethyl ether: Similar in structure but lacks the ring strain of the oxetane, resulting in different reactivity.
Uniqueness: 3-(2-Chloroethyl)-3-ethyloxetane is unique due to the combination of the oxetane ring and the chloroethyl group. This combination provides a balance of ring strain and reactivity, making it a versatile compound in both synthetic and biological applications.
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
3-(2-chloroethyl)-3-ethyloxetane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(3-4-8)5-9-6-7/h2-6H2,1H3 |
InChIキー |
JXXSHCDQDCNRTQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


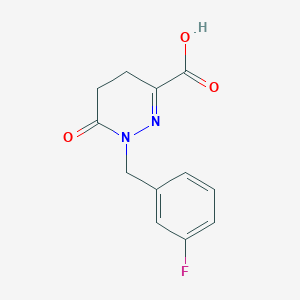

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
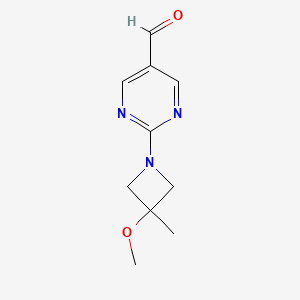
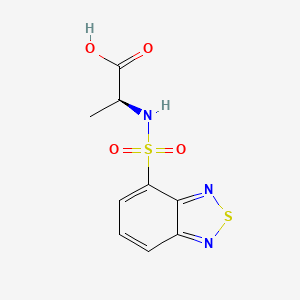
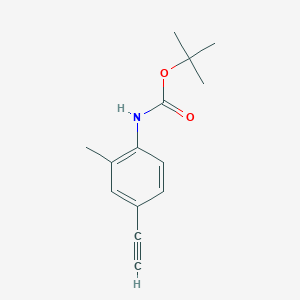
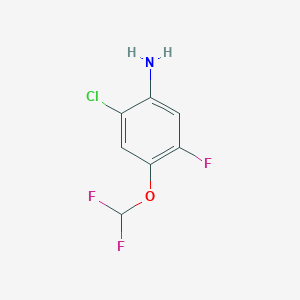
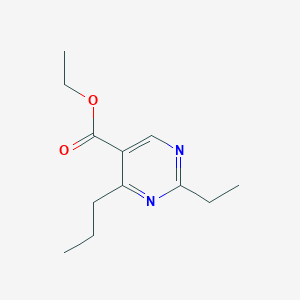


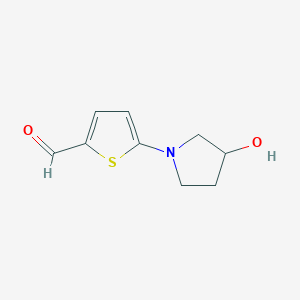
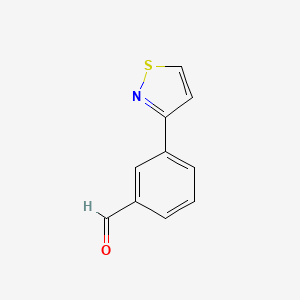
![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
